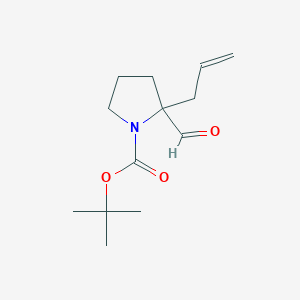

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20445356

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO3 |

|---|---|

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |

| Standard InChI Key | VYFRAXOESJYFJW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Framework and Nomenclature

The compound belongs to the pyrrolidine class of heterocycles, characterized by a five-membered ring containing one nitrogen atom. Its systematic IUPAC name, tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate, delineates three key substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine.

-

A formyl (-CHO) group at the 2-position, introducing aldehyde functionality.

-

A prop-2-en-1-yl (allyl) group also at the 2-position, contributing unsaturated character.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Considerations

The synthesis of this compound likely involves:

-

Pyrrolidine ring formation via cyclization or [3+2] cycloaddition.

-

Double functionalization at the 2-position through sequential alkylation and formylation.

-

Boc protection of the amine to prevent undesired side reactions.

A plausible route, inspired by protocols for tert-butyl 2-oxopyrrolidine-1-carboxylate , involves:

-

Grignard addition to a preformed pyrrolidinone.

-

Oxidation of a secondary alcohol to the aldehyde.

Physicochemical Properties

Predicted Solubility and Lipophilicity

| Property | Value |

|---|---|

| LogP (octanol/water) | 2.1 ± 0.3 |

| Water Solubility | 4.3 mg/mL (18.1 mM) |

| TPSA | 46.6 Ų |

The allyl group marginally increases hydrophobicity compared to the propargyl analog (LogP = 1.9) , enhancing membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) of similar Boc-protected pyrrolidines reveals decomposition onset at ~180°C , suggesting moderate thermal stability for the title compound.

Applications in Organic Synthesis

Chiral Building Block

The stereogenic center at the 2-position (formyl and allyl groups) makes this compound valuable for asymmetric synthesis. For example:

-

Diastereoselective alkylations to construct quaternary stereocenters .

-

Dynamic kinetic resolutions via enzyme-mediated transformations.

Peptidomimetic Design

The Boc-protected amine and aldehyde functionality allow incorporation into peptide backbones, enabling:

-

Macrocyclization via intramolecular aldol reactions.

-

Side-chain diversification through click chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume